2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and enzymatic inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4,5-dimethylpyrazole with formamide under reflux conditions. This reaction facilitates the formation of the pyrazolo[1,5-a]pyrimidine core through intramolecular cyclization.
Reaction Conditions:
Reagents: 3-amino-4,5-dimethylpyrazole, formamide
Solvent: None required
Temperature: Reflux
Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and temperature control ensures reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: N-oxides of this compound
Reduction Products: Reduced derivatives with hydrogenated pyrazole or pyrimidine rings
Substitution Products: Various N-substituted derivatives
Scientific Research Applications
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antitumor properties, showing promise in preclinical studies for cancer treatment.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
These compounds share a similar core structure but differ in the position and number of methyl groups. The unique positioning of the methyl groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry .
Properties
CAS No. |
232601-05-7 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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